2-(2-Bromo-5-methylphenyl)acetic acid
Overview
Description
2-(2-Bromo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-bromo-5-methylphenyl group.
Mechanism of Action
Mode of Action
It’s known that the bromine atom in the compound could potentially undergo nucleophilic substitution reactions, which might be involved in its interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-Bromo-5-methylphenyl)acetic acid are currently unknown. Given the complexity of biological systems, this compound could potentially influence multiple pathways. More research is needed to fully understand the downstream effects of these interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s possible that the compound could have a variety of effects depending on the context of its use, the system in which it’s studied, and the specific targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. One common method is the reaction of 2-methylphenylacetic acid with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-(2-Hydroxy-5-methylphenyl)acetic acid or 2-(2-Amino-5-methylphenyl)acetic acid.
Oxidation: 2-(2-Bromo-5-carboxyphenyl)acetic acid.
Reduction: 2-(2-Methylphenyl)acetic acid.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(2-Bromo-5-methoxyphenyl)acetic acid
- 2-(2-Bromo-5-chlorophenyl)acetic acid
Comparison: 2-(2-Bromo-5-methylphenyl)acetic acid is unique due to the position of the bromine and methyl groups on the phenyl ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group can provide steric hindrance, affecting substitution reactions compared to its analogs .
Properties
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNJHLJHAIXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297884 | |
Record name | 2-Bromo-5-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203314-29-8 | |
Record name | 2-Bromo-5-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203314-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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